molecular formula C14H17N7O2 B11077784 2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole

2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole

Cat. No.: B11077784
M. Wt: 315.33 g/mol
InChI Key: HUISZFGFNZAXHC-UHFFFAOYSA-N
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Description

2-Adamantan-1-yl-5-(4-nitro-1H-pyrazol-3-yl)-2H-tetrazole: is a complex organic compound with an intriguing structure. Let’s break it down:

    Adamantane: The adamantane scaffold consists of four fused cyclohexane rings, forming a cage-like structure. It’s highly stable due to its symmetrical arrangement.

    Pyrazole: The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It imparts reactivity and versatility to the compound.

    Tetrazole: The tetrazole ring is a five-membered ring containing four nitrogen atoms. It’s known for its bioactivity and coordination properties.

Preparation Methods

Synthetic Routes:

    Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce a nitro group at the desired position (e.g., 4-nitroadamantane).

    Pyrazole Synthesis: Prepare 4-nitroadamantane and react it with hydrazine hydrate to form the pyrazole ring.

    Tetrazole Formation: Cyclize the pyrazole compound with sodium azide (NaN₃) under acidic conditions to yield the tetrazole ring.

Industrial Production:

  • Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions vary based on the manufacturer.

Chemical Reactions Analysis

    Oxidation: The nitro group can undergo reduction to an amino group (e.g., using hydrogenation).

    Substitution: The tetrazole ring is susceptible to nucleophilic substitution reactions.

    Common Reagents: Sodium azide (NaN₃), hydrazine hydrate, reducing agents.

    Major Products: The final compound itself, along with intermediates during synthesis.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drugs due to its unique structure and potential biological activity.

    Coordination Chemistry: Used as a ligand in metal complexes.

    Materials Science: Explored for its physical properties and applications in materials.

Mechanism of Action

    Targets: The compound may interact with specific receptors, enzymes, or proteins.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its adamantane-pyrazole-tetrazole combination sets it apart.

    Similar Compounds: Other tetrazoles, pyrazoles, and adamantane derivatives.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C14H17N7O2

Molecular Weight

315.33 g/mol

IUPAC Name

2-(1-adamantyl)-5-(4-nitro-1H-pyrazol-5-yl)tetrazole

InChI

InChI=1S/C14H17N7O2/c22-20(23)11-7-15-16-12(11)13-17-19-21(18-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,15,16)

InChI Key

HUISZFGFNZAXHC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=C(C=NN5)[N+](=O)[O-]

Origin of Product

United States

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